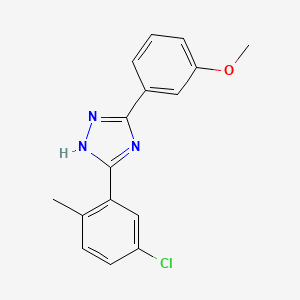
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,2-diphenylethane-1,2-diol;nitric acid is a compound that combines the properties of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid. Each of these components contributes unique chemical characteristics, making the compound valuable in various scientific and industrial applications. Acetic acid is a simple carboxylic acid known for its role in vinegar and as a chemical reagent. 1,2-diphenylethane-1,2-diol, also known as hydrobenzoin, is a diol with two phenyl groups, often used in organic synthesis. Nitric acid is a strong oxidizing agent commonly used in nitration reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-diphenylethane-1,2-diol;nitric acid involves several steps:
Formation of 1,2-diphenylethane-1,2-diol: This can be achieved by the reduction of benzil using sodium borohydride. The reaction typically occurs in an alcohol solvent such as ethanol or methanol.
Acetylation: The 1,2-diphenylethane-1,2-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the monoacetate derivative.
Nitration: Finally, the acetylated product is treated with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly due to the presence of nitric acid, which is a strong oxidizing agent.
Reduction: The diol component can be reduced further to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfuric acid.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or a reagent in organic reactions.
Biology
Biochemical Studies: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.
Medicine
Pharmaceuticals: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry
Material Science: Used in the production of polymers and resins.
Agriculture: Employed in the synthesis of agrochemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on the context of its use:
Oxidation-Reduction Reactions: The nitric acid component facilitates redox reactions.
Catalysis: The diol and acetic acid components can participate in catalytic cycles, enhancing reaction rates.
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-diphenylethane-1,2-diol: Shares the diol structure but lacks the acetic acid and nitric acid components.
Acetic acid: A simple carboxylic acid without the diol and nitric acid functionalities.
Nitric acid: A strong oxidizing agent without the diol and acetic acid components.
Uniqueness
The combination of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid in a single compound provides a unique set of chemical properties that are not present in the individual components. This makes the compound versatile and valuable in various applications, from organic synthesis to industrial processes.
Propriétés
Numéro CAS |
86761-16-2 |
|---|---|
Formule moléculaire |
C16H19NO7 |
Poids moléculaire |
337.32 g/mol |
Nom IUPAC |
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.C2H4O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-2(3)4;2-1(3)4/h1-10,13-16H;1H3,(H,3,4);(H,2,3,4) |
Clé InChI |
OXVYNLCDGBVWHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


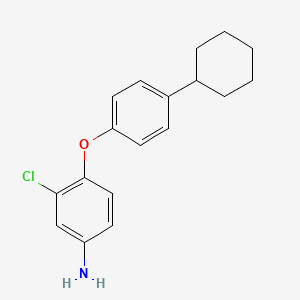
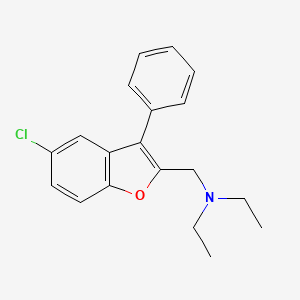
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)

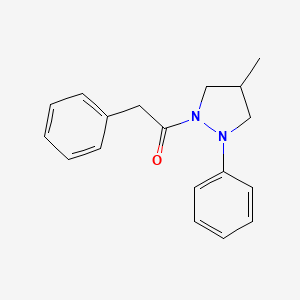

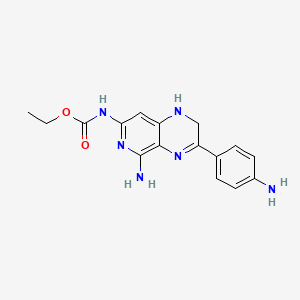
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

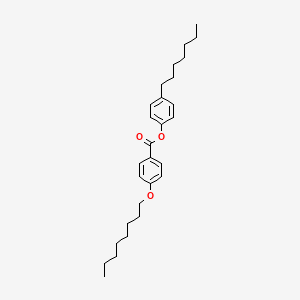
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
